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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Hydroxy Darunavir, a known metabolite of the potent HIV protease inhibitor, Darunavir.
While detailed experimental spectroscopic data for Hydroxy Darunavir is not extensively
available in public literature, this document serves as a practical resource for researchers
involved in its synthesis, isolation, and analysis. By presenting the known properties of
Hydroxy Darunavir and detailed spectroscopic data of the parent compound, Darunavir, this
guide offers a valuable reference point for its characterization. Furthermore, it includes detailed
experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass
Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible
(UV-Vis) Spectroscopy, which can be readily adapted for the analysis of Hydroxy Darunavir.

Introduction to Hydroxy Darunavir

Hydroxy Darunavir is a metabolite of Darunavir, an essential antiretroviral medication used in
the treatment of HIV-1 infection.[1][2] The chemical name for Hydroxy Darunavir is
Hexahydrofuro[2,3-b]furan-3-yl (4-((4-amino-N-(2-hydroxy-2-
methylpropyl)phenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[3] Its molecular
formula is C27H37N30sS, with a monoisotopic mass of 563.23013632 Da.[2] Understanding the
spectroscopic properties of this metabolite is crucial for pharmacokinetic studies, metabolite
identification, and quality control in drug development.
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Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound, as well as for elucidating its structure through
fragmentation analysis.

Quantitative Data

While a full experimental mass spectrum for Hydroxy Darunavir is not readily available, high-
resolution mass spectrometry (HRMS) data from databases provides the exact mass. For the
parent compound, Darunavir, extensive fragmentation data is available and serves as a useful

comparison.
Key MS/MS
Monoisotopic Mass Fragments (m/z) of
Compound Molecular Formula
(Da) Parent Compound
(Darunavir)[4]
Hydroxy Darunavir C27H37N30sS 563.23013632 Data not available
Darunavir C27H37N307S 547.24067 392.2, 156.0, 139.1

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the identification and characterization of Hydroxy Darunavir in
biological matrices or as a pure compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI)
source is recommended for high-resolution analysis.

Chromatographic Conditions:

e Column: Areversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 pm) is suitable for
separation.

e Mobile Phase:
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o A: 0.1% formic acid in water

o B: 0.1% formic acid in acetonitrile

Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 10-15
minutes, followed by a re-equilibration step.

Flow Rate: 0.2-0.4 mL/min
Column Temperature: 30-40 °C
Injection Volume: 2-10 L
Mass Spectrometry Conditions:

lonization Mode: Electrospray lonization (ESI), positive ion mode is generally suitable for
Darunavir and its metabolites.

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 120 - 150 °C
Desolvation Gas Flow: 600 - 800 L/hr
Desolvation Temperature: 350 - 450 °C

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain
comprehensive fragmentation data.

Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) mode
should be used to acquire data for the precursor ion of Hydroxy Darunavir (m/z 564.2375
for [M+H]*).

Sample Preparation:

o For Pure Compound: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile)
to a concentration of approximately 1 pg/mL.
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» For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation with cold
acetonitrile followed by centrifugation. The supernatant can then be diluted and injected.
Alternatively, a solid-phase extraction (SPE) can be used for cleaner samples.

LC-MS/MS Experimental Workflow

Sample Preparation LC Separation MS Detection
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Caption: LC-MS/MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms.

Quantitative Data

Specific *H and 3C NMR data for Hydroxy Darunavir are not readily available in the literature.
However, the data for the parent compound, Darunavir, can be used as a reference to predict
the chemical shifts and to aid in the structural confirmation of Hydroxy Darunavir. The
introduction of a hydroxyl group is expected to cause downfield shifts for neighboring protons
and carbons.

1H and 13C NMR Data for Darunavir (Reference)
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Atom Position (Darunavir)

'H Chemical Shift (ppm)

13C Chemical Shift (ppm)

Aromatic Protons 6.6-7.8 113 - 152
Carbamate NH ~5.0

CH-O (furan) ~5.6 ~109
CH-N (backbone) ~3.8 ~55
CH-OH (backbone) ~3.6 ~72

CHz2 (isobutyl) ~2.8,~3.0 ~58

CH (isobutyl) ~1.8 ~27

CHs (isobutyl) ~0.8 ~20

Note: Chemical shifts are approximate and can vary depending on the solvent and other

experimental conditions.

Experimental Protocol: *H and **C NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

obtaining well-resolved spectra.

Sample Preparation:

e Dissolve 5-10 mg of the purified Hydroxy Darunavir sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-da).

e The choice of solvent will depend on the solubility of the compound. DMSO-ds is often a

good choice for polar compounds.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Filter the solution into a 5 mm NMR tube.

Data Acquisition:

e 1H NMR:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

e 1BC NMR:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

e 2D NMR (for full structural elucidation):
o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.

NMR Spectroscopy Experimental Workflow

Data Acquisition Data Analysis
Filter into .\ B Data Processing
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Caption: NMR Spectroscopy Experimental Workflow.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Quantitative Data

Specific FT-IR data for Hydroxy Darunavir is not available. The FT-IR spectrum of Hydroxy
Darunavir is expected to be very similar to that of Darunavir, with the potential for a broader O-
H stretching band due to the additional hydroxyl group.

Key FT-IR Absorption Bands for Darunavir (Reference)

Functional Group Wavenumber (cm~?)

N-H Stretch (amine, amide) 3400 - 3200

O-H Stretch (alcohol) 3500 - 3200 (broad)

C-H Stretch (aromatic) 3100 - 3000

C-H Stretch (aliphatic) 3000 - 2850

C=0 Stretch (carbamate) 1710 - 1680

N-H Bend (amine) 1650 - 1580

C=C Stretch (aromatic) 1600 - 1450

S=0 Stretch (sulfonamide) 1350 - 1300 and 1170 - 1150
C-O Stretch (ether, alcohol) 1260 - 1000

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FT-IR
ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal

preparation.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc
selenide crystal).

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b600896?utm_src=pdf-body
https://www.benchchem.com/product/b600896?utm_src=pdf-body
https://www.benchchem.com/product/b600896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Collect a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the powdered Hydroxy Darunavir sample onto the center of the
ATR crystal.

o Apply pressure using the ATR pressure arm to ensure good contact between the sample and
the crystal.

Data Acquisition:
o Collect the sample spectrum over the range of 4000 to 400 cm~1.
» Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

e The spectrum is usually displayed in terms of transmittance or absorbance.

ATR-FT-IR Spectroscopy Experimental Workflow
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Caption: ATR-FT-IR Spectroscopy Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for quantifying compounds with chromophores.

Quantitative Data

A specific UV-Vis spectrum for Hydroxy Darunavir is not available. The UV-Vis spectrum of
Hydroxy Darunavir is expected to be very similar to that of Darunavir due to the presence of
the same primary chromophore, the p-aminobenzenesulfonamide moiety.

UV Absorption Maxima for Darunavir (Reference)

Solvent Amax (nm)
Methanol ~265
0.1N HCI ~298

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:

» Solvent Selection: Choose a UV-transparent solvent in which Hydroxy Darunavir is soluble
(e.g., methanol, ethanol, or a buffered aqueous solution).

e Stock Solution: Accurately weigh a small amount of Hydroxy Darunavir and dissolve it in
the chosen solvent to prepare a stock solution of known concentration (e.g., 100 pg/mL).

» Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration
curve (e.g., 2, 5, 10, 15, 20 pg/mL).

Data Acquisition:

e Wavelength Scan: Scan a working solution (e.g., 10 pg/mL) across the UV-Vis range (e.g.,
200-400 nm) to determine the wavelength of maximum absorbance (Amax).
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» Calibration Curve: Measure the absorbance of each working solution at the determined

Amax.

e Analysis: Plot a graph of absorbance versus concentration to generate a calibration curve.
The concentration of an unknown sample can be determined by measuring its absorbance
and interpolating from the calibration curve.
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UV-Vis Spectroscopy Logical Relationship

Hydroxy Darunavir
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Caption: UV-Vis Spectroscopy Logical Relationship.

Conclusion

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b600896?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The spectroscopic characterization of Hydroxy Darunavir is an essential aspect of its study as
a metabolite of Darunavir. While a complete set of experimental data is not yet widely available,
this guide provides the necessary foundational information and detailed experimental protocols
to enable researchers to perform a comprehensive analysis. The reference data for the parent
compound, Darunavir, serves as a crucial benchmark for these characterization efforts. The
application of the methodologies outlined herein will facilitate the unambiguous identification
and structural elucidation of Hydroxy Darunavir, contributing to a deeper understanding of the
metabolism and disposition of Darunauvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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